molecular formula C30H26N2O3S B15009732 (5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B15009732
M. Wt: 494.6 g/mol
InChI Key: JMRIMXZYGDYIDA-MTDXEUNCSA-N
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Description

(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one, also known as BC-2055, is a potent and specific small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical pathway dysregulated in various cancers and other diseases. Its primary mechanism of action involves promoting the degradation of β-catenin by facilitating its phosphorylation and subsequent proteasomal degradation, thereby downregulating the transcription of oncogenic target genes such as c-Myc and cyclin D1. This compound is a key research tool for investigating diseases driven by β-catenin accumulation, including certain types of colorectal cancer, hepatocellular carcinoma, and desmoid tumors. Studies have shown that BC-2055 exhibits potent anti-proliferative activity in multiple cancer cell lines and can suppress tumor growth in preclinical models, making it a valuable compound for probing the therapeutic potential of β-catenin inhibition in oncology research. The compound has a molecular weight of 510.61 g/mol and is typically supplied as a solid. Researchers utilize BC-2055 to elucidate the complex roles of the Wnt pathway in cell proliferation, stem cell maintenance, and disease pathogenesis. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C30H26N2O3S

Molecular Weight

494.6 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26N2O3S/c1-3-34-27-17-21(18-28-29(33)32-30(36-28)31-24-12-6-8-20(2)16-24)14-15-26(27)35-19-23-11-7-10-22-9-4-5-13-25(22)23/h4-18H,3,19H2,1-2H3,(H,31,32,33)/b28-18+

InChI Key

JMRIMXZYGDYIDA-MTDXEUNCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C)S2)OCC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C)S2)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-[(naphthalen-1-yl)methoxy]benzaldehyde with 3-methylphenylamine to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways related to inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its naphthalenylmethoxy and ethoxy substituents, which distinguish it from other thiazol-4-one derivatives. Below is a comparative analysis:

Table 1: Structural and Substituent Comparisons
Compound (CAS/Name) Key Substituents Molecular Weight Notable Features
Target Compound 3-Ethoxy-4-(naphthalen-1-ylmethoxy)phenyl, 3-methylanilino ~463.5 (calc.) High lipophilicity due to naphthalene; E-configuration enhances conjugation
(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e, []) Benzodioxolyl, 3-methoxyphenylmethylamino 457.13 Z-configuration reduces planarity; lower yield (21%) in synthesis
(5E)-5-[(3-nitrophenyl)methylene]-2-(4-methylphenyl)amino-thiazol-4-one () 3-Nitrophenyl, 4-methylphenylpiperazine ~408.4 (calc.) Nitro group enhances electron-withdrawing effects; piperazine improves solubility
(5E)-5-[(2-methoxyphenyl)methylene]-3-(3-chlorophenyl)-2-thioxothiazolidin-4-one () 2-Methoxyphenyl, 3-chlorophenyl ~376.8 (calc.) Chlorine and methoxy groups balance lipophilicity and polarity
(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylene}-4-thioxothiazolidin-2-one () 4-Nitrophenyl-furan, thioxo group ~373.3 (calc.) Furan and nitro groups introduce rigidity and electronic modulation
Key Observations:
  • Naphthalene vs.
  • E vs. Z Configuration : The (5E) configuration in the target compound promotes conjugation across the benzylidene-thiazolone system, whereas (5Z) analogues (e.g., 9e) exhibit reduced planarity, affecting UV absorption and reactivity .
  • Electron-Donating vs.

Physicochemical Properties

Table 2: Physicochemical Comparisons
Compound Melting Point (°C) Solubility Trends NMR Shifts (Key Protons)
Target Compound Not reported Likely low (lipophilic) δ ~7.70 (CH=, benzylidene)
9e () 178–246 (dec.) Moderate (polar groups) δ 7.70 (CH=), 6.10 (CH2, benzodioxol)
Compound Not reported Moderate (Cl, OCH3) δ ~7.55 (Ar-H), 3.83 (OCH3)
Compound Not reported Low (nitro, furan) δ ~7.70 (CH=), 8.20 (NO2-Ar)
Key Observations:
  • Melting Points: Decomposition observed in 9e (178–246°C) suggests thermal instability common in thiazolidinones, which the target compound may share .
  • Solubility : The naphthalenylmethoxy group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., benzodioxolyl in 9e) .
  • NMR Signatures : The benzylidene proton (CH=) resonates near δ 7.70 across analogues, confirming conjugation stability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis involves a Knoevenagel condensation between a substituted benzaldehyde derivative and a thiazolone precursor. Key optimizations include:

  • Catalyst and solvent: Use ammonium acetate in acetic acid under reflux (4–6 hours) to promote condensation, as demonstrated for analogous thiazolidinones . Polar aprotic solvents like DMF mixed with acetic acid (1:2 ratio) enhance solubility and regioselectivity .
  • Stoichiometry: Maintain a 1:1 molar ratio of aldehyde to thiazolone to minimize side products .
  • Purification: Recrystallize from DMF-ethanol or use column chromatography (silica gel, hexane:ethyl acetate) to isolate pure product .

Table 1: Representative Synthetic Conditions

PrecursorsSolvent SystemCatalystYieldReference
Aldehyde + ThiazoloneAcetic acidNH₄OAc70–85%
Aldehyde + ThiazolidineDMF/AcOH (1:2)Sodium acetate80–90%
Modified KnoevenagelEthanolPiperidine65–75%

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • IR spectroscopy: Identify key stretches: C=O (1680–1720 cm⁻¹), C=N (1590–1620 cm⁻¹), and exocyclic C=C (1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR: Key signals include:
  • Methylidene proton (δ 7.8–8.2 ppm, singlet) .
  • Naphthalenylmethoxy aromatic protons (δ 6.8–8.5 ppm) .
  • Ethoxy methyl protons (δ 1.3–1.5 ppm) .
    • X-ray crystallography: Resolve stereochemistry (e.g., E-configuration of the methylidene group) .
    • Elemental analysis: Validate empirical formula (≤0.4% deviation from theoretical C/H/N/S) .

Advanced Research Questions

Q. How can computational chemistry predict substituent effects on this compound’s reactivity?

Methodological Answer:

  • DFT calculations: Analyze HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the ethoxy group lowers LUMO energy, enhancing electrophilicity at the methylidene carbon .
  • Molecular mechanics: Assess steric hindrance from the naphthalenylmethoxy group using MMFF94 force fields .
  • Solvent modeling: COSMO-RS evaluates solvation energies in DMF vs. ethanol to guide solvent selection .

Q. How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

  • Standardized dose-response: Follow NIH/WHO protocols for IC₅₀ determination, controlling for cell density and serum content .
  • Metabolic stability assays: Use liver microsomes to detect metabolite interference (e.g., rapid degradation in vitro vs. in vivo) .
  • Target engagement profiling: Confirm direct binding via SPR or CETSA to distinguish on-target vs. off-target effects .

Q. What mechanistic insights explain nucleophilic additions to the methylidene group?

Methodological Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated methylidene groups. A primary KIE (kH/kD > 1) indicates proton transfer in the rate-determining step .
  • Intermediate trapping: Use low-temperature NMR to detect enolate intermediates during nucleophilic attack .
  • DFT transition-state modeling: Validate concerted vs. stepwise mechanisms using energy barriers .

Key Considerations for Data Interpretation

  • Contradictions in synthetic yields: Varying solvent polarity (e.g., DMF vs. ethanol) can alter reaction pathways, leading to byproducts .
  • Stereochemical validation: Single-crystal X-ray diffraction is critical to confirm the E-configuration, as NMR alone may not resolve isomeric mixtures .

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